amine](/img/structure/B13203234.png)
[(4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methyl](ethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methylamine is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of two bromine atoms, a methyl group, and an ethylamine group attached to the imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methylamine typically involves the following steps:
Bromination of 1-methylimidazole: The starting material, 1-methylimidazole, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide in an appropriate solvent like acetonitrile. This results in the formation of 4,5-dibromo-1-methylimidazole.
Alkylation with ethylamine: The dibromo derivative is then reacted with ethylamine under basic conditions, such as in the presence of a base like sodium hydroxide or potassium carbonate. This step leads to the formation of (4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methylamine can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Condensation reactions: It can participate in condensation reactions with other compounds to form larger molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
Substitution products: Depending on the nucleophile used, various substituted imidazole derivatives can be obtained.
Oxidation products: Oxidation can lead to the formation of imidazole N-oxides or other oxidized derivatives.
Reduction products: Reduction can yield partially or fully reduced imidazole derivatives.
Applications De Recherche Scientifique
(4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methylamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atoms and the imidazole ring play crucial roles in its binding affinity and specificity. The compound may exert its effects through pathways involving oxidative stress, apoptosis, or inhibition of specific enzymes.
Comparaison Avec Des Composés Similaires
(4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methylamine can be compared with other imidazole derivatives, such as:
1-methylimidazole: Lacks the bromine atoms and ethylamine group, resulting in different chemical properties and reactivity.
4,5-dibromoimidazole: Lacks the methyl and ethylamine groups, leading to different biological activities and applications.
(4,5-Dibromo-1H-imidazol-2-yl)methylamine: Similar structure but without the methyl group, which may affect its chemical behavior and biological effects.
The uniqueness of (4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methylamine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H11Br2N3 |
|---|---|
Poids moléculaire |
296.99 g/mol |
Nom IUPAC |
N-[(4,5-dibromo-1-methylimidazol-2-yl)methyl]ethanamine |
InChI |
InChI=1S/C7H11Br2N3/c1-3-10-4-5-11-6(8)7(9)12(5)2/h10H,3-4H2,1-2H3 |
Clé InChI |
JNELOYVBQOBACM-UHFFFAOYSA-N |
SMILES canonique |
CCNCC1=NC(=C(N1C)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


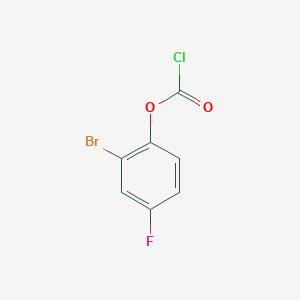
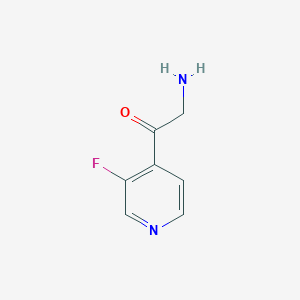
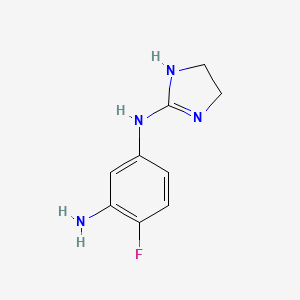

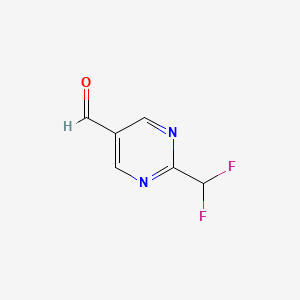
![4-[(Tert-butylamino)methyl]-2-methoxyphenol](/img/structure/B13203174.png)
![Ethyl 2-[2-(dimethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate](/img/structure/B13203187.png)
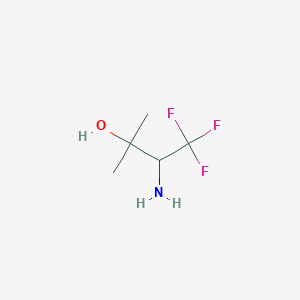
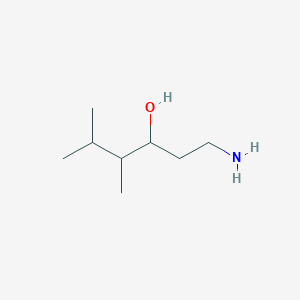
amine](/img/structure/B13203223.png)
![5-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13203229.png)
![tert-Butyl N-{[4-(3-acetylbenzoyl)morpholin-2-yl]methyl}carbamate](/img/structure/B13203232.png)
![Methyl 2,4,4-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13203240.png)
![2,2-Dimethyl-N-[(2-methylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B13203241.png)
